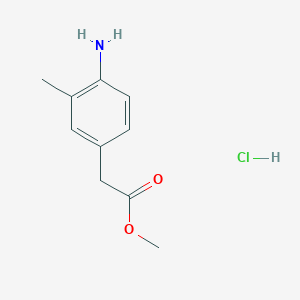![molecular formula C17H15NO4 B3406294 methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 297138-63-7](/img/structure/B3406294.png)
methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Descripción general
Descripción
Benzo[de]isoquinoline-1,3-dione is a system found in a family of natural plant alkaloids . It’s a heterocyclic aromatic organic compound, composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the presence of functional groups .Chemical Reactions Analysis
The chemical reactions involving benzo[de]isoquinoline-1,3-dione derivatives can lead to a variety of products. For example, the reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[de]isoquinoline-1,3-dione derivatives can be analyzed using various techniques. For example, the 1H NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Aplicaciones Científicas De Investigación
Chemosensor Systems
The compound is used in the development of new chemosensor systems of the benzo-[de]isoquinoline-1,3-dione series . New derivatives of the benzo [de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo [de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some of these compounds exhibit high chemosensor selectivity in the determination of anions .
Analgesics
The compound and its analogs modified in the benzene moiety of the molecule have been studied as new analgesics . Based on the results of pharmacological tests, it was found that modification of the benzene moiety of the molecule can be used as a method for enhancing the analgesic properties of the class of compounds studied . The presence of a substitute in position 7 is particularly effective, regardless of its nature .
Synthon for Ionochromic Sensors
The compound is a potential synthon for ionochromic sensors . Benzo [de]isoquinoline-1,3-diones containing aminoalkyl or hydrazine fragments are of special interest . They are used to investigate further chemosensors with polyamine receptors .
Fluorescent Chemosensors
The compound is used in the development of fluorescent chemosensors . Earlier studies reported that N, N '-bis (anthracen-9-ylmethyl)alkanediamines and their derivatives exhibit the properties of highly effective fluorescent chemosensors for various cations: H +, Zn 2+, Cd 2+, Hg 2+ etc .
Photoinduced Charge Transfer (PCT) Effect
The compound is used in the study of the PCT (photoinduced charge transfer) effect . Variation of the fluorophore structure present in such systems leads not only to a change in the sensor properties, but also to a change of the working effect .
Photoinduced Electron Transfer (PET) Effect
The compound is used in the study of the PET (photoinduced electron transfer) effect . The principal mechanism of the action of these sensor systems is the PET effect .
Mecanismo De Acción
Target of Action
It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound belongs to, have been synthesized and studied for their chemosensor properties .
Mode of Action
Some compounds in the benzo[de]isoquinoline-1,3-dione system exhibit high chemosensor selectivity in the determination of anions . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .
Biochemical Pathways
The benzo[de]isoquinoline-1,3-dione system, to which this compound belongs, is known to be involved in the photoinduced electron transfer process .
Result of Action
It is known that some compounds in the benzo[de]isoquinoline-1,3-dione system exhibit high chemosensor selectivity in the determination of anions .
Action Environment
It is known that the structure of the fluorophore in the benzo[de]isoquinoline-1,3-dione system can lead to a change in the sensor properties .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-14(19)9-4-10-18-16(20)12-7-2-5-11-6-3-8-13(15(11)12)17(18)21/h2-3,5-8H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKENFSHBVDYOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202697 | |
| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |
CAS RN |
297138-63-7 | |
| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297138-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)](/img/structure/B3406212.png)



![1-[2-Amino-5-(2-aminoethyl)phenyl]-3-methylbutan-1-one dihydrochloride](/img/structure/B3406237.png)







![Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3406308.png)